4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
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Overview
Description
4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with β-diketones to form pyrazoles . The pyrazole ring is then functionalized with a bromine atom through bromination reactions.
The next step involves the formation of the benzenesulfonamide group. This can be achieved by reacting a suitable amine with benzenesulfonyl chloride under basic conditions . The final step is the coupling of the pyrazole and benzenesulfonamide moieties, which can be done using various coupling agents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzenesulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative.
Scientific Research Applications
4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
N-Phenethylbenzenesulfonamide: Lacks the pyrazole ring but has a similar benzenesulfonamide group.
Uniqueness
4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to the combination of its pyrazole ring, bromine atom, and benzenesulfonamide group. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
4-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-2-24-19(12-14-22-24)16-23(15-13-17-6-4-3-5-7-17)27(25,26)20-10-8-18(21)9-11-20/h3-12,14H,2,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGNEGQWHWWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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